(3-Propylphenyl)boronic acid
Overview
Description
3-Propylphenylboronic acid is a type of boronic acid that contains a phenyl substituent and two hydroxyl groups attached to boron . It’s commonly used in organic synthesis .
Synthesis Analysis
Phenylboronic acids, including 3-Propylphenylboronic acid, are used as synthetic intermediates in organic synthesis . One of the common synthesis methods involves the Suzuki-Miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases . Another method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .Molecular Structure Analysis
The molecular structure of 3-Propylphenylboronic acid involves a phenyl group attached to a boron atom, which is further connected to two hydroxyl groups . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron .Safety and Hazards
Future Directions
Boronic acid-based compounds, including 3-Propylphenylboronic acid, are finding increasing applications in diverse areas of research . They are being used in chemical biology, supramolecular chemistry, and biomedical applications . The exploration of novel chemistries using boron is fueling emergent sciences .
Properties
IUPAC Name |
(3-propylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7,11-12H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDXWKSKLOPZSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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